molecular formula C19H14O4 B147170 Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- CAS No. 71964-75-5

Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)-

Cat. No. B147170
CAS RN: 71964-75-5
M. Wt: 306.3 g/mol
InChI Key: MPMPJSOCGXBPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)-, also known as MNBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBC is a derivative of benzoic acid and is synthesized through a multi-step process.

Mechanism Of Action

The mechanism of action of Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- varies depending on its application. In medicine, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death. In antibacterial applications, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to disrupt bacterial cell membranes, leading to cell death. In herbicidal applications, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to inhibit the activity of certain enzymes involved in plant growth, leading to plant death.

Biochemical And Physiological Effects

Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to exhibit various biochemical and physiological effects, depending on its application. In medicine, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. In antibacterial applications, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to disrupt bacterial cell membranes, leading to cell death. In herbicidal applications, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to inhibit the activity of certain enzymes involved in plant growth, leading to plant death.

Advantages And Limitations For Lab Experiments

Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has several advantages and limitations for lab experiments. One advantage is its high purity, which allows for accurate and reproducible results. Another advantage is its stability, which allows for long-term storage and use. However, one limitation is its high cost, which may limit its use in certain experiments. Another limitation is its potential toxicity, which may require special handling and disposal procedures.

Future Directions

For Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- research include the development of new Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- derivatives with improved properties and the investigation of Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)-'s potential applications in other fields.

Synthesis Methods

The synthesis of Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- involves several steps, starting with the reaction of 6-methoxy-2-naphthaldehyde with malonic acid in the presence of acetic anhydride to form a diester intermediate. This intermediate is then hydrolyzed to produce the corresponding acid, which is further reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with benzoic acid in the presence of triethylamine to yield Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)-.

Scientific Research Applications

Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has also been studied for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of several bacterial strains. In agriculture, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. In material science, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been studied for its potential use as a building block for the synthesis of new materials.

properties

CAS RN

71964-75-5

Product Name

Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)-

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

2-(6-methoxynaphthalene-2-carbonyl)benzoic acid

InChI

InChI=1S/C19H14O4/c1-23-15-9-8-12-10-14(7-6-13(12)11-15)18(20)16-4-2-3-5-17(16)19(21)22/h2-11H,1H3,(H,21,22)

InChI Key

MPMPJSOCGXBPOL-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O

Other CAS RN

71964-75-5

synonyms

NSC 625599

Origin of Product

United States

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